N,N'-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
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Overview
Description
N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide: is a synthetic organic compound characterized by the presence of two 2,3-dichlorophenyl groups and an octafluorohexanediamide backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 2,3-dichloroaniline with a fluorinated hexanediamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- 2,3-dichloroaniline
- Fluorinated hexanediamide precursor
- Catalysts such as tetrabutylammonium bromide
- Solvents like xylene
The reaction mixture is heated to a specific temperature, usually around 130-135°C, and maintained for a set duration, often 48 hours, to achieve optimal yield .
Industrial Production Methods: Industrial production of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is used in the production of specialty chemicals, including advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The compound’s fluorinated backbone and chlorinated aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its effects on cellular signaling pathways.
Comparison with Similar Compounds
- N,N’-bis(2,3-dichlorophenyl)urea
- N-(2,3-dichlorophenyl)-N’,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2,3-dichlorophenyl)decanediamide
Comparison: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its highly fluorinated hexanediamide backbone, which imparts distinct physical and chemical properties compared to its analogs. The presence of multiple fluorine atoms enhances its thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
Properties
CAS No. |
293765-01-2 |
---|---|
Molecular Formula |
C18H8Cl4F8N2O2 |
Molecular Weight |
578.1 g/mol |
IUPAC Name |
N,N'-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C18H8Cl4F8N2O2/c19-7-3-1-5-9(11(7)21)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-10-6-2-4-8(20)12(10)22/h1-6H,(H,31,33)(H,32,34) |
InChI Key |
MDLVCKFYIFONCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(C(C(C(C(=O)NC2=C(C(=CC=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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